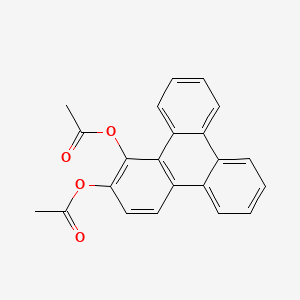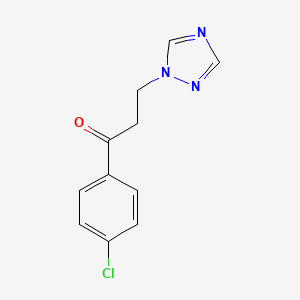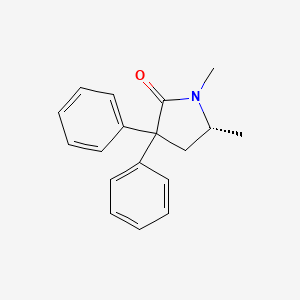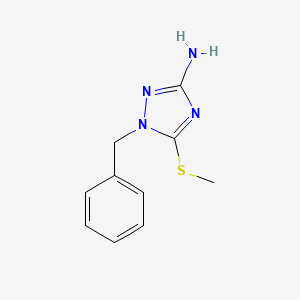
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzylamine with a suitable triazole precursor under specific conditions. One common method involves the use of a nucleophilic substitution reaction where benzylamine reacts with a triazole derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-5-(methylsulfanyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84827-85-0 |
|---|---|
Formule moléculaire |
C10H12N4S |
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
1-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13) |
Clé InChI |
XPUJUPFORKYBCW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NN1CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
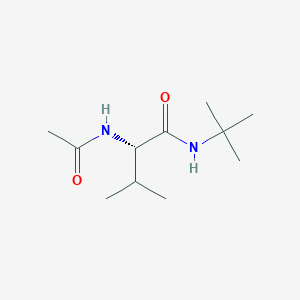
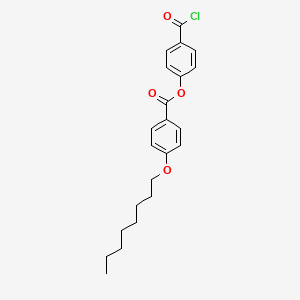
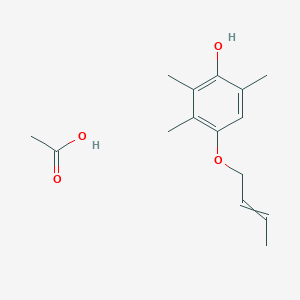
![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
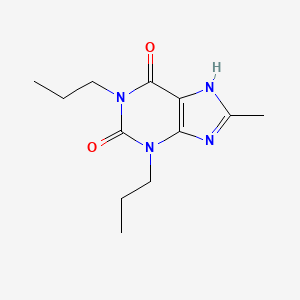
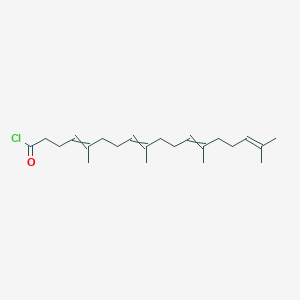
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)
